molecular formula C20H20N4O6 B14951082 (E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)ethyl)benzamide

(E)-3,4,5-trimethoxy-N-(2-oxo-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)ethyl)benzamide

Cat. No.: B14951082
M. Wt: 412.4 g/mol
InChI Key: AZIDLAHGLIOLTO-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and an indole moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE typically involves a multi-step process:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Hydrazinecarbonyl Group: The indole derivative is then reacted with hydrazinecarboxylic acid to introduce the hydrazinecarbonyl group.

    Coupling with 3,4,5-Trimethoxybenzoyl Chloride: The final step involves coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing chromatography and recrystallization to purify the final product.

    Scalability: Adapting the process for large-scale production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammation and cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, affecting cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-TRIMETHOXY-N-(4-METHOXYPHENYL)BENZAMIDE
  • 3,4,5-TRIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE
  • 3,4,5-TRIMETHOXY-N-(2-OXO-1,2-DIHYDRO-3-QUINOLINYL)BENZAMIDE

Uniqueness

3,4,5-TRIMETHOXY-N-({N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE stands out due to its unique combination of methoxy groups and the indole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20N4O6

Molecular Weight

412.4 g/mol

IUPAC Name

N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H20N4O6/c1-28-14-8-11(9-15(29-2)18(14)30-3)19(26)21-10-16(25)23-24-17-12-6-4-5-7-13(12)22-20(17)27/h4-9,22,27H,10H2,1-3H3,(H,21,26)

InChI Key

AZIDLAHGLIOLTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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